(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid
Description
Properties
IUPAC Name |
(E)-3-(5-nitro-1-benzofuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)4-2-9-6-7-5-8(12(15)16)1-3-10(7)17-9/h1-6H,(H,13,14)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNMWGHQIABWLM-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-nitrobenzofuran Core
One established method involves starting from 4-chloronitrobenzene or related nitro-substituted phenol derivatives. For example, the synthesis of 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran was reported using a two-step process involving:
- Reaction of 4-chloronitrobenzene with 2-hexanone oxime to form intermediates.
- Cyclization and further transformations to yield the nitrobenzofuran core.
This process includes controlled temperature conditions, acidification, and crystallization steps to isolate the benzofuran derivative with high yield (~65-69%).
Introduction of the Propenoic Acid Side Chain
The α,β-unsaturated carboxylic acid moiety is typically introduced via a Knoevenagel condensation between the benzofuran aldehyde or ketone intermediate and malonic acid or its derivatives. This reaction proceeds under basic or acidic catalysis and yields the (E)-configured propenoic acid derivative.
A general procedure includes:
- Dissolving the benzofuran aldehyde in an appropriate solvent (e.g., ethanol or acetic acid).
- Adding malonic acid and a catalytic amount of piperidine or ammonium acetate.
- Heating the mixture under reflux for several hours.
- Acidification and extraction to isolate the product.
- Purification by recrystallization or chromatography.
Alternative Synthetic Routes
Patent literature describes multiple processes (Process A, B, and C) for preparing benzofuran intermediates with various substituents, including nitro groups. These involve:
- Starting from phenol derivatives bearing halogen or hydroxyl groups.
- Functional group transformations such as sulfonamide formation or amino group substitutions.
- Cyclization steps to form the benzofuran ring.
- Final olefination steps to install the propenoic acid side chain.
- Extraction with ethyl acetate after acidification to pH ~2.
- Washing organic layers with saturated sodium chloride solution.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Purification by column chromatography using hexane/ethyl acetate gradients or preparative HPLC.
- Final product obtained as a yellowish solid, consistent with literature reports.
The preparation of (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid involves multi-step synthesis starting from nitro-substituted phenol derivatives or halogenated nitrobenzenes. Key steps include benzofuran ring formation under acidic conditions and installation of the (E)-propenoic acid side chain via Knoevenagel condensation. Reaction conditions such as temperature control, solvent choice, and purification methods critically influence yield and purity. The methods are well-documented in patent literature and peer-reviewed research, providing reliable protocols for synthesis.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The benzofuran core can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous molecules in terms of structural features, physicochemical properties, and biological relevance.
Structural Analogues of Benzofuran-Based Carboxylic Acids
a. 2-(5-Fluoro-1-benzofuran-2-yl)acetic Acid
- Structure : Features a 5-fluoro-substituted benzofuran core and an acetic acid (-CH₂COOH) group.
- Key Differences: The absence of a conjugated double bond in the acetic acid side chain reduces electron delocalization compared to the α,β-unsaturated system in the target compound. The fluoro substituent (-F) is less electron-withdrawing than -NO₂, resulting in lower acidity (pKa ~4.5 vs. ~2.8 estimated for the nitro derivative) .
b. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Structure : Contains a bromo (-Br) substituent at the 5-position and a methylsulfanyl (-SCH₃) group at the 3-position.
- Key Differences: The bromo group increases molecular weight (MW = 313.2 g/mol vs. ~263.2 g/mol for the nitro compound) and hydrophobicity.
Propenoic Acid Derivatives with Aromatic Substituents
a. (E)-3-Phenylprop-2-enoic Acid (Cinnamic Acid)
- Structure : A simple α,β-unsaturated carboxylic acid with a phenyl group.
- Key Differences: The benzofuran ring in the target compound provides greater rigidity and aromaticity compared to the phenyl group in cinnamic acid. Cinnamic acid exhibits lower acidity (pKa = 4.4) due to the absence of a strong electron-withdrawing group like -NO₂ .
b. (E)-3-(4-Hydroxyphenyl)-2-propenoic Acid (p-Coumaric Acid)
- Structure : Features a hydroxyl (-OH) group at the para position of the phenyl ring.
- Key Differences :
- The -OH group enhances solubility in polar solvents (e.g., water solubility ~1.3 g/L) compared to the hydrophobic nitro-substituted benzofuran derivative.
- p-Coumaric acid is a natural antioxidant, while the nitro derivative’s bioactivity remains under investigation .
Biological Activity
(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid, a benzofuran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Overview of Biological Activities
Benzofuran derivatives are known for their significant biological activities, which include:
- Antimicrobial Activity : The compound exhibits effectiveness against various microbial strains.
- Anti-inflammatory Properties : It has been shown to modulate inflammatory responses.
- Cytotoxic Effects : Notably, it demonstrates selective cytotoxicity towards certain cancer cell lines.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects.
- Enzyme Interaction : The benzofuran core may modulate the activity of various enzymes and receptors involved in disease processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:
| Compound Name | Biological Activity | Notable Uses |
|---|---|---|
| Psoralen | Antimicrobial, used in skin treatment | Psoriasis treatment |
| 8-Methoxypsoralen | Antiviral, photochemotherapy | Treatment of skin diseases |
| Angelicin | Antimicrobial | Various infections |
| This compound | Antimicrobial, anti-inflammatory, cytotoxic | Potential therapeutic applications |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. Notably, it exhibited an IC50 value of 5.7 µM against A375 melanoma cells, indicating potent anticancer activity . Further research is needed to elucidate the exact mechanisms and pathways involved in its cytotoxic effects.
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid?
The synthesis typically involves a multi-step approach:
- Step 1 : Nitration of 1-benzofuran derivatives using HNO₃/H₂SO₄ to introduce the nitro group at the 5-position .
- Step 2 : Knoevenagel condensation between 5-nitro-1-benzofuran-2-carbaldehyde and malonic acid derivatives under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated propenoic acid moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the propenoic acid group (characteristic coupling constants: J = 15–16 Hz for trans-alkene protons) .
- IR Spectroscopy : Bands at ~1680–1700 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (asymmetric NO₂ stretching) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 260.0463 (calculated for C₁₁H₇NO₅) .
Q. How does the nitro group influence the compound’s electronic properties?
The electron-withdrawing nitro group at the 5-position stabilizes the benzofuran ring via resonance, reducing electron density at the 2-position. Computational studies (DFT) reveal a 0.35 eV decrease in HOMO energy compared to non-nitrated analogs, enhancing electrophilic reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions (e.g., pH, solvent). For example:
- Antimicrobial Activity : Variations in MIC values (e.g., 8–32 µg/mL against S. aureus) may stem from differences in bacterial strains or culture media. Standardize using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Conflicting IC₅₀ values (e.g., 10–50 µM in cancer cells) require validation via orthogonal assays (MTT vs. apoptosis markers like caspase-3) .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Focus on hydrogen bonding between the nitro group and active-site residues (e.g., Arg120 in COX-2) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding entropy/enthalpy contributions .
- QSAR Models : Use descriptors like logP, polar surface area, and dipole moment to predict bioavailability .
Q. How can the compound’s stability under physiological conditions be experimentally validated?
- Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Photostability : Expose to UV light (254 nm) for 6 hours; quantify intact compound using LC-MS .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .
Q. How should researchers address spectral data contradictions in structural analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
